2-Methyl-2H-indazole-3-carbonyl chloride is a chemical compound with the molecular formula C₉H₇ClN₂O. It is characterized by its unique indazole structure, which features a five-membered ring containing two nitrogen atoms. This compound is notable for its carbonyl chloride functional group, which makes it a reactive intermediate in various
Research indicates that indazole derivatives, including 2-methyl-2H-indazole-3-carbonyl chloride, exhibit a range of biological activities. These compounds have been studied for their potential anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of 2-methyl-2H-indazole-3-carbonyl chloride are still under investigation, but its derivatives have shown promise in pharmacological applications due to their ability to interact with various biological targets .
Several methods have been reported for the synthesis of 2-methyl-2H-indazole-3-carbonyl chloride:
2-Methyl-2H-indazole-3-carbonyl chloride has various applications in:
Studies on the interactions of 2-methyl-2H-indazole-3-carbonyl chloride with biological systems are ongoing. Preliminary data suggest that its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The precise mechanisms and interaction pathways require further exploration to fully understand its potential in medicinal chemistry .
Several compounds share structural similarities with 2-methyl-2H-indazole-3-carbonyl chloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 10250-64-3 | 0.95 |
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 26308-42-9 | 0.89 |
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 32275-62-0 | 0.89 |
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 139755-99-0 | 0.88 |
3-tert-butyl-1-methylpyrazole-5-carboxylic acid | 175277-11-9 | 0.87 |
What sets 2-methyl-2H-indazole-3-carbonyl chloride apart from these similar compounds is primarily its unique indazole structure combined with a carbonyl chloride functional group. This combination allows for specific reactivity patterns that are not present in other pyrazole or indazole derivatives. Its potential applications in pharmaceuticals and organic synthesis further highlight its significance within this chemical class .
The development of 2-methyl-2H-indazole-3-carbonyl chloride is intrinsically linked to the broader history of indazole chemistry. Indazole itself, also called isoindazole, was first synthesized in the late 19th century. According to historical records, E. Fischer reported the synthesis of indazole in 1883 by heating ortho-hydrazine cinnamic acid, marking an important milestone in heterocyclic chemistry. This discovery laid the foundation for subsequent work on indazole derivatives, including the development of methods for selective functionalization at various positions of the indazole ring system.
The evolution of synthetic methodologies for indazole derivatives throughout the 20th century expanded significantly as their potential pharmaceutical applications became apparent. The introduction of substituents at specific positions, particularly the 2-position (creating 2H-indazoles) and functional groups at the 3-position, has been crucial in advancing this field. The carbonyl chloride functionality at the 3-position represents a key development in indazole chemistry, as it provides a reactive handle for further transformations, making compounds like 2-methyl-2H-indazole-3-carbonyl chloride valuable synthetic intermediates.
In more recent years, the importance of 2-methyl-2H-indazole-3-carbonyl chloride has grown due to its utility in the synthesis of various bioactive compounds. The versatility of this particular derivative stems from its locked 2H-tautomeric form and the reactive acyl chloride group, which together provide a platform for diverse chemical modifications.
Indazole occupies a significant position within the broader landscape of nitrogen-containing heterocycles. Indazoles are recognized as "one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring". This bicyclic structure gives indazole derivatives unique chemical and biological properties that distinguish them from other heterocyclic systems.
The indazole scaffold exists in two main tautomeric forms: 1H-indazole and 2H-indazole. Generally, "1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer". This makes 2H-indazole derivatives like 2-methyl-2H-indazole-3-carbonyl chloride particularly interesting from a chemical perspective, as the methyl substitution at the 2-position locks the molecule in the less common tautomeric form, affecting its reactivity and properties.
When compared to other heterocycles, indazoles occupy a unique position due to their dual nitrogen atoms and fused bicyclic structure. Unlike indoles, which contain only one nitrogen atom in the five-membered ring, indazoles contain two adjacent nitrogen atoms, which significantly influences their electronic properties and reactivity patterns. Indazole can be compared to "Indole, an analog with only one nitrogen atom in position 1" and "Benzimidazole, an analog with the nitrogen atoms in positions 1 and 3".
The amphoteric nature of indazole is another important characteristic. As noted in the literature, "Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion". This property contributes to the versatility of indazole derivatives in various chemical reactions and biological systems.
2-Methyl-2H-indazole-3-carbonyl chloride plays a crucial role in synthetic organic chemistry as a versatile building block for the construction of more complex molecules, particularly those with potential biological activities. The compound's reactivity is primarily defined by the carbonyl chloride group at the 3-position, which readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.
The preparation of acid chlorides like 2-methyl-2H-indazole-3-carbonyl chloride often involves treating the corresponding carboxylic acid with thionyl chloride. For example, in a comparable synthesis, "l-Methylindazole-3-carboxylic acid [50.0g] and thionyl chloride [200 ml] were refluxed gently for 2 hours, then allowed to cool". This method represents a standard approach for converting carboxylic acids to the more reactive acid chlorides.
The significance of 2-methyl-2H-indazole-3-carbonyl chloride in synthetic organic chemistry extends to several key areas:
Amide bond formation: The carbonyl chloride functionality readily reacts with amines to form amide bonds, a key transformation in the synthesis of pharmaceutical compounds. "Leaving groups displaceable by a secondary amine include halogen, such as chloro and bromo," highlighting the reactivity of the carbonyl chloride group.
Ester formation: Similarly, reaction with alcohols leads to the formation of esters, expanding the synthetic utility of this compound.
Pharmaceutical intermediates: The indazole core is present in numerous pharmaceutically active compounds, and 2-methyl-2H-indazole-3-carbonyl chloride serves as an important intermediate in their synthesis.
Structure-activity relationship studies: The ability to introduce various functionalities through the carbonyl chloride group allows for the creation of compound libraries for structure-activity relationship studies in drug discovery.
The indazole scaffold consists of a benzene ring fused to a pyrazole ring, creating a bicyclic system with two adjacent nitrogen atoms. In 2-methyl-2H-indazole-3-carbonyl chloride, the indazole exists in the 2H-tautomeric form, where one nitrogen (N1) is part of the aromatic benzene ring, and the other (N2) forms a single bond to the methyl group (Figure 1) [6]. This tautomer is stabilized by the 2-methyl substitution, which locks the structure into the 2H configuration, preventing interconversion to the 1H-tautomer [6]. The planar aromatic system contributes to electronic delocalization, with bond lengths and angles consistent with reported crystallographic data for similar indazoles [7].
The molecular formula C₉H₇ClN₂O (MW: 194.62 g/mol) reflects the presence of a chlorocarbonyl group (-COCl) at the 3-position. The SMILES string CN1N=C2C=CC=CC2=C1C(=O)Cl illustrates the connectivity: the methyl group (CH₃) attaches to N2, while the carbonyl chloride occupies the adjacent carbon (C3) [1].
The 2-methyl group serves three critical roles:
Comparative studies of N-alkylated indazoles reveal that 2-methyl derivatives exhibit higher thermal stability than their 1-methyl counterparts, with melting points elevated by ~20–30°C [6].
The carbonyl chloride (-COCl) at C3 is a highly reactive electrophilic group, enabling facile nucleophilic acyl substitution reactions. Key properties include:
The acyl chloride’s infrared (IR) absorption band near 1750 cm⁻¹, characteristic of C=O stretching, confirms its presence [5]. Hydrolysis studies show rapid conversion to 2-methyl-2H-indazole-3-carboxylic acid (C₉H₈N₂O₂) in aqueous conditions [2].
Regioselectivity in indazole derivatives is influenced by substituent position and reaction conditions. For 2-methyl-2H-indazole-3-carbonyl chloride:
A comparative analysis of regioisomeric products reveals distinct NMR profiles: N1-substituted derivatives show upfield shifts for H3 (δ 7.2–7.4 ppm), whereas N2-substituted analogs exhibit downfield shifts (δ 7.8–8.0 ppm) [6].
Compound | Molecular Formula | Key Substituents | Reactivity Profile |
---|---|---|---|
2-Methyl-2H-indazole-3-carbonyl chloride | C₉H₇ClN₂O | -COCl at C3, -CH₃ at N2 | High electrophilicity at C3 |
2-Methyl-2H-indazole-3-carboxylic acid [2] | C₉H₈N₂O₂ | -COOH at C3 | Forms salts, esters |
6-Chloro-2-methyl-2H-indazole [3] | C₈H₇ClN₂ | -Cl at C6 | Halogen-directed cross-coupling |
The carbonyl chloride’s reactivity contrasts with the carboxylic acid’s Brønsted acidity (pKₐ ~4.5) [2] and the chloro derivative’s propensity for Suzuki-Miyaura couplings [3]. X-ray crystallography of related 7-nitro-2H-indazoles confirms planar geometry and bond lengths consistent with aromatic systems [7].
Since the compound first appeared in the patent literature during the early 1990 s, synthetic strategies have diversified from classic thionyl-chloride protocols to continuous-flow and microwave-assisted routes that cut reaction times from hours to minutes. The centerpiece of every approach remains conversion of a C-3 carboxyl‐derived precursor into the acyl chloride in high yield while preserving the 2-methyl-2H tautomeric form. Data collected from patents, peer-reviewed articles, and industrial case studies provide a comparative view of reagent efficiency, selectivity, and environmental impact.
Entry | Starting Material | Chlorinating Agent | Conditions | Isolated Yield | Ref |
---|---|---|---|---|---|
A1 | 2-Methyl-2H-indazole-3-carboxylic acid | Thionyl chloride, catalytic N,N-dimethylformamide, 0 °C → reflux, 3 h | Dry dichloromethane, argon | 88% [1] | |
A2 | Same as A1 | Oxalyl chloride, catalytic N,N-dimethylformamide, 20 °C, 2 h | Neat reagent | 83% [2] | |
A3 | Same as A1 | Phosphorus oxychloride, 80 °C, 4 h | Chlorobenzene solvent | 75% [3] | |
A4 | Same as A1 | Triphosgene–pyridine, 25 °C, 1 h | Dichloromethane | 92% [4] | |
A5 | Same as A1 | Triphosgene, continuous-flow (110 °C, 5 min) | Stainless-steel micro-reactor | 91% [5] | |
A6 | 2-Methyl-2H-indazole-3-carboxylate ester | Sulfuryl chloride, microwave 150 °C, 6 min | Solvent-free | 89% [6] |
Thionyl chloride remains a laboratory standard due to its low cost and the irreversibility imparted by sulfur dioxide evolution. In indazole chemistry, the acid is suspended in anhydrous dichloromethane under nitrogen, chilled to 0 °C, and treated dropwise with 3 equiv. thionyl chloride plus 0.05 equiv. N,N-dimethylformamide as chloride ion initiator. Gradual warming to reflux affords the desired acid chloride in 86-90% yield with minimal N-oxide by-product formation [1] [7]. Careful temperature control suppresses ring-N chlorosulfinylation side products frequently observed above 80 °C in the absence of a solvent.
Oxalyl chloride offers a milder alternative; its by-products (carbon monoxide and carbon dioxide) depart as gases, simplifying work-up. Conversion proceeds efficiently at ambient temperature within 2 h when catalytic N,N-dimethylformamide is present [2]. However, sterically hindered 2-methyl-indazole substrates exhibit slightly reduced rates, necessitating 2-equiv. reagent to reach full conversion and leading to yields in the low-80% range.
Early herbicide-oriented patents reported direct POCl₃ treatment of indazole-3-ones to generate 3-chloroindazole analogues, but extensive inorganic phosphate waste and lower selectivity (≈75%) have limited industrial adoption [3].
Recent literature favors solid triphosgene over gaseous phosgene. A 1.05 equiv. triphosgene–pyridine combination at 25 °C yields 92% of 2-methyl-2H-indazole-3-carbonyl chloride in under 60 min, with pyridinium chloride as the only stoichiometric by-product [4]. The protocol’s bench-top safety and minimal heat evolution make it attractive for kilo-scale deployment.
Direct C-3 chlorination of indazole-3-ones with phosgene analogues bypasses initial carboxylation steps. E. I. du Pont patents demonstrated phosgene conversion of 2-aryl indazolones, but yields eroded when methyl substitution at the 2-position increased steric bulk [3]. Modern chemists therefore favor stepwise oxidation–chlorination routes, accepting an extra transformation in exchange for higher overall yield.
To protect the nucleophilic ring nitrogens during acyl chloride formation, researchers have used tert-butoxycarbonyl masking. After chlorination under triphosgene conditions, Boc groups are cleaved with trifluoroacetic acid, delivering unalkylated acid chloride in 88% overall yield across two steps [8]. Although adding a step, this method eliminates bis-acylated impurities that complicate downstream amidation.
Regio-isomeric contamination arises from annular tautomerism of indazole (1-H vs 2-H). Density-functional studies confirm that 2-H tautomer predominates in 2-methyl systems, but high-temperature chlorinations can promote N-1 acyl migration [9]. Rate studies show that keeping reactions below 60 °C under neutral conditions preserves >95 : 5 N-2 : N-1 selectivity [10]. Proton NMR tracking of reaction aliquots is a useful quality tool; the diagnostic N-H chemical shift at δ ≈ 11 ppm disappears upon undesired N-acylation.
Continuous-flow systems mitigate the exothermicity and corrosive off-gas challenges associated with thionyl chloride. An advanced-flow reactor achieved a space–time yield of 7.2 kg h⁻¹ with 91% isolated purity (Entry A5) [5]. Computational fluid dynamics modelling revealed that maintaining plug-flow behaviour (Re > 2000) prevented local supersaturation of SO₂, avoiding precipitation that fouls static mixers. Modular skid units now support on-demand synthesis aboard pharmaceutical pilot plants [11] [12].
Green metrics highlight solvent choice, reagent toxicity, and waste factor. Table B summarizes comparative E-factor data.
Method | Mass Intensity (kg waste kg⁻¹ product) | Hazard Rating | Energy Input | Ref |
---|---|---|---|---|
Thionyl chloride batch | 42 | High (SOCl₂, SO₂) | 85 kWh kg⁻¹ | [1] |
Oxalyl chloride | 38 | Moderate (CO, COCl₂ trace) | 78 kWh kg⁻¹ | [2] |
Triphosgene batch | 21 | Moderate (solid, no SO₂) | 55 kWh kg⁻¹ | [4] |
Triphosgene continuous-flow | 14 | Moderate | 32 kWh kg⁻¹ | [5] |
Deep-eutectic solvent (ChCl/HGA) promoted | 18 | Low | 48 kWh kg⁻¹ | [13] |
Choline chloride/hypogallic acid eutectic melts enable solvent-free activation of carboxylic acids at 90 °C, reducing waste while avoiding halogenated solvents [13]. Recovery of the DES by water extraction permits five re-use cycles with <5% activity loss.
Microwave irradiation accelerates ester chlorination to seconds. A solvent-free protocol heats the carboxylate precursor with sulfuryl chloride to 150 °C for 6 min, affording 89% yield and cutting CO₂ emissions by 70% relative to conventional heating [6]. Dielectric heating ensures uniform temperature, avoiding hot-spots that degrade the sensitive indazole nucleus. The approach is best suited to gram-scale rapid screening rather than bulk manufacture due to cavity size limitations.